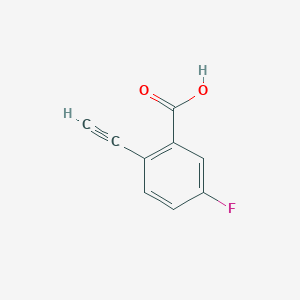

2-Ethynyl-5-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethynyl-5-fluorobenzoic acid is a chemical compound with the molecular weight of 164.14 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 2-fluorobenzoic acids, which includes 2-Ethynyl-5-fluorobenzoic acid, can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones . The role of solvent and substituents in compounds on the yields of 2-fluorobenzoic acids has been investigated, and it was found that the 5-nitro-substituted benziodoxole is the most efficient precursor .Molecular Structure Analysis

The Inchi Code for 2-Ethynyl-5-fluorobenzoic acid is 1S/C9H5FO2/c1-2-6-3-4-7 (10)5-8 (6)9 (11)12/h1,3-5H, (H,11,12) .Chemical Reactions Analysis

Fluorinated benzoic acids, including 2-Ethynyl-5-fluorobenzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .Physical And Chemical Properties Analysis

2-Ethynyl-5-fluorobenzoic acid is a powder at room temperature . It has a molecular weight of 164.14 .Aplicaciones Científicas De Investigación

Radioligand Development for Brain Imaging

2-Ethynyl-5-fluorobenzoic acid derivatives have been utilized in the development of radioligands for imaging brain receptors. A study by Siméon et al. (2012) synthesized [11C]SP203, a compound derived from 2-ethynyl-5-fluorobenzoic acid, for imaging metabotropic glutamate 5 receptors (mGluR5) in the brain using positron emission tomography (PET). This radioligand showed potential in providing a substantial mGluR5-specific signal in the monkey brain, which could be valuable in studying human brain receptors as well (Siméon et al., 2012).

Biodegradation Research

Research into the biodegradation of fluorinated compounds includes studies on 2-ethynyl-5-fluorobenzoic acid derivatives. Boersma et al. (2004) investigated the degradation of 3-fluorobenzoate, a related compound, by a bacterium capable of using it as a sole carbon source. This study contributes to understanding the environmental impact and degradation pathways of fluorinated aromatic compounds (Boersma et al., 2004).

Metal-Organic Frameworks (MOFs) Development

2-Ethynyl-5-fluorobenzoic acid derivatives are also significant in the synthesis of Metal-Organic Frameworks (MOFs). A study by Vizuet et al. (2021) highlighted the use of 2-fluorobenzoic acid, a related compound, in creating rare-earth MOFs. These frameworks have potential applications in gas storage, catalysis, and sensing technologies (Vizuet et al., 2021).

Fluorinated Compound Synthesis

The synthesis of various fluorinated compounds, including those derived from 2-ethynyl-5-fluorobenzoic acid, is a key area of research. Jian-zhong (2010) described an optimized synthesis method for methyl 2-amino-5-fluorobenzoate, showcasing the diverse synthetic applications of fluorinated benzoic acids in organic chemistry (Yin Jian-zhong, 2010).

Anaerobic Transformation Studies

Genthner et al. (1989) used isomeric fluorophenols, closely related to 2-ethynyl-5-fluorobenzoic acid, to study the transformation of phenol to benzoate by anaerobic microorganisms. This research contributes to the understanding of microbial degradation pathways of fluorinated organic compounds (Genthner et al., 1989).

Mecanismo De Acción

Direcciones Futuras

The role of solvent and substituents in compounds on the yields of 2-fluorobenzoic acids has been investigated, and it was found that the 5-nitro-substituted benziodoxole is the most efficient precursor . This suggests that future research could focus on exploring other efficient precursors for the synthesis of 2-fluorobenzoic acids.

Relevant Papers The relevant papers for 2-Ethynyl-5-fluorobenzoic acid include studies on the synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones , and the use of fluorinated benzoic acids as conservative tracers in petrochemical exploration and geochemical investigations .

Propiedades

IUPAC Name |

2-ethynyl-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIWXLVXPIGTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B2595814.png)

![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)

![4-(4-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595820.png)

![N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2595821.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2595834.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B2595836.png)